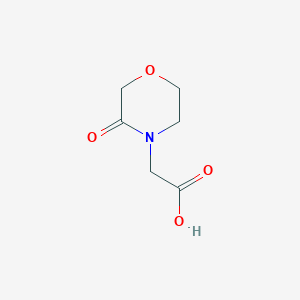
2-(3-Oxomorpholin-4-yl)acetic acid
描述
“2-(3-Oxomorpholin-4-yl)acetic acid” is a chemical compound with the molecular formula C6H9NO4 . It has a molecular weight of 159.14 . The IUPAC name for this compound is (3-oxo-4-morpholinyl)acetic acid .
Synthesis Analysis
The synthesis of “2-(3-Oxomorpholin-4-yl)acetic acid” involves several steps. One method involves the reaction of N-[2-(6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1H-indol-6-yl]-N-methylamine with (3-oxomorpholin-4-yl)acetic acid in pyridine . The reaction mixture is stirred at room temperature for 12 hours, then concentrated under reduced pressure .Molecular Structure Analysis
The InChI code for “2-(3-Oxomorpholin-4-yl)acetic acid” is 1S/C6H9NO4/c8-5-4-11-2-1-7(5)3-6(9)10/h1-4H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3-Oxomorpholin-4-yl)acetic acid” is a solid at room temperature . It has a high solubility, with a Log S (ESOL) value of -0.05 . Its lipophilicity, measured by Log Po/w (iLOGP), is 0.87 .科学研究应用
Synthesis and Chemical Properties
- Research into the synthesis and chemical properties of morpholine derivatives, including "2-(3-Oxomorpholin-4-yl)acetic acid", has led to the development of compounds with varied biological activities. For example, derivatives of 1,2,4-triazole containing thiophene have shown potential as intermediates for further synthesis, demonstrating analgesic, neuroleptic, and anti-inflammatory activities, among others (Salionov, 2015).
- The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates through rhodium(II) acetate catalyzed O–H and N–H carbene insertion has been described, presenting new building blocks for pharmaceutical research (Trstenjak, Ilaš, & Kikelj, 2013).
Pharmacological Applications
- Certain derivatives of "2-(3-Oxomorpholin-4-yl)acetic acid" have been investigated for their pharmacological potential. For instance, compounds related to this chemical structure have been studied for their aldose reductase inhibitory activity, suggesting potential applications in managing complications related to diabetes (Kučerová-Chlupáčová et al., 2020).
- Another study focused on the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, highlighting the potential for treating fungal infections with newly synthesized morpholine derivatives (Bardiot et al., 2015).
安全和危害
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
2-(3-oxomorpholin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5-4-11-2-1-7(5)3-6(9)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPCAZDKKJKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxomorpholin-4-yl)acetic acid | |
CAS RN |
933692-47-8 | |
| Record name | 2-(3-oxomorpholin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
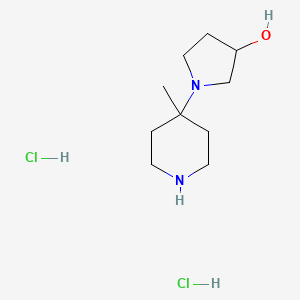
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
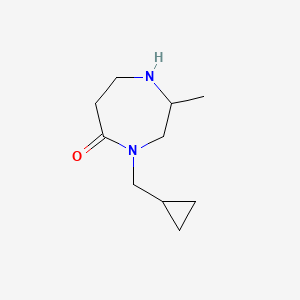
![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
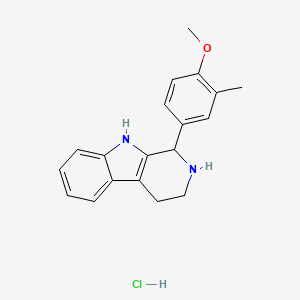
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)
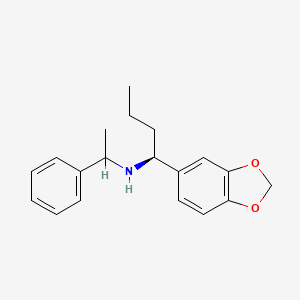
![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)